tert-butyl 5-oxo-2,3,6,8,9,10-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidine-7(5H)-carboxylate
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Overview
Description
Tert-butyl 5-oxo-2,3,6,8,9,10-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidine-7(5H)-carboxylate is a complex organic compound with a unique structure that combines elements of imidazole, pyridine, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-oxo-2,3,6,8,9,10-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidine-7(5H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-oxo-2,3,6,8,9,10-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidine-7(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Tert-butyl 5-oxo-2,3,6,8,9,10-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidine-7(5H)-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 5-oxo-2,3,6,8,9,10-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidine-7(5H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, kinetics, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,3,4,5,6,7,8,9,10-nonaoxodecanoate: Another complex organic compound with multiple functional groups.
Tert-butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate: A compound with a similar tert-butyl ester group and complex ring structure.
Uniqueness
Tert-butyl 5-oxo-2,3,6,8,9,10-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidine-7(5H)-carboxylate is unique due to its specific combination of imidazole, pyridine, and pyrimidine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H20N4O3 |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
tert-butyl 8-oxo-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-diene-11-carboxylate |
InChI |
InChI=1S/C14H20N4O3/c1-14(2,3)21-13(20)17-6-4-10-9(8-17)11(19)18-7-5-15-12(18)16-10/h4-8H2,1-3H3,(H,15,16) |
InChI Key |
GMFVNMKZUJTTIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)N3CCNC3=N2 |
Origin of Product |
United States |
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